2,2,3,3,3-pentafluoro-1,1-di(thiophen-2-yl)propan-1-ol

Chromatographic method development Solubility prediction Drug-likeness profiling

Researchers developing HPLC methods for polar analytes often lack fluorinated alcohol standards with intermediate polarity. 2,2,3,3,3-Pentafluoro-1,1-di(thiophen-2-yl)propan-1-ol (CAS 722491-66-9) bridges this gap with a TPSA of 76.7 Ų-3.8× higher than diphenyl analogs-providing optimal C18 retention for polar-analyte separations. • 8 H-bond acceptor sites enable multi-point supramolecular synthons for crystal engineering • Dual-thiophene architecture provides two sulfur-mediated electronic coupling sites per molecule for organic electronics • 0.3-0.4 log units lower XLogP3 than phenyl analogs enables cleaner aqueous-phase extraction Supplied at 98% purity with GHS07 classification. Standard international B2B shipping available.

Molecular Formula C11H7F5OS2
Molecular Weight 314.3 g/mol
CAS No. 722491-66-9
Cat. No. B3151800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,3,3-pentafluoro-1,1-di(thiophen-2-yl)propan-1-ol
CAS722491-66-9
Molecular FormulaC11H7F5OS2
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(C2=CC=CS2)(C(C(F)(F)F)(F)F)O
InChIInChI=1S/C11H7F5OS2/c12-10(13,11(14,15)16)9(17,7-3-1-5-18-7)8-4-2-6-19-8/h1-6,17H
InChIKeyDGHHMRHZLIKELM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,3,3,3-Pentafluoro-1,1-di(thiophen-2-yl)propan-1-ol: Physicochemical Baseline


2,2,3,3,3-Pentafluoro-1,1-di(thiophen-2-yl)propan-1-ol (CAS 722491-66-9) is a fluorinated tertiary alcohol bearing two thiophen-2-yl substituents and a pentafluoroethyl group on the carbinol carbon . With a molecular formula of C₁₁H₇F₅OS₂ and a molecular weight of 314.29 g·mol⁻¹, it belongs to the class of polyfluoroalkyl diarylcarbinols . Key computed properties include an XLogP3 of 3.8 and a topological polar surface area (TPSA) of 76.7 Ų, reflecting moderate lipophilicity balanced by significant polar surface contributions from the two thiophene sulfur atoms and the hydroxyl group [1]. The compound is commercially supplied at 98% purity by multiple vendors and is classified with GHS07 hazard pictograms (H302, H315, H319, H335) .

Polarity marker Elevated TPSA supports aqueous retention in reversed-phase chromatography workflows
Supramolecular probe High hydrogen-bond acceptor count enables multi-point co-crystal and ligand design
Organic electronics Dual-thiophene architecture provides sulfur-mediated electronic coupling for material precursor studies

Generic Substitution Failure: The Polarity Gap


Within the polyfluoroalkyl diarylcarbinol family, substituting one or both thiophene rings with phenyl groups yields analogs with dramatically different polarity profiles. Replacing both thiophenes with phenyl groups (CAS 337-33-7) reduces the TPSA from 76.7 Ų to approximately 20.2 Ų—a 3.8-fold decrease—while the LogP increases from 3.8 to ~4.12 [1]. Similarly, the mixed phenyl/thiophene analog (CAS 722491-65-8) exhibits a TPSA of 20.23 Ų and LogP of 4.18 . These divergent computed properties translate into measurably different chromatographic retention, solvent partitioning, and hydrogen-bonding capacity, meaning that generic substitution within this compound class cannot be assumed to preserve the physicochemical behavior required for a given experimental protocol. The evidence items below quantify these gaps and their practical implications.

Thiophene vs Phenyl Replacing thiophene rings with phenyl groups reduces polar surface area and may shift chromatographic retention
H-Bond Acceptor Gap Phenyl analogs have fewer hydrogen-bond acceptors, limiting supramolecular interaction diversity
Lipophilicity Shift Higher LogP in phenyl analogs alters organic/aqueous partitioning and may affect extraction efficiency

2,2,3,3,3-Pentafluoro-1,1-di(thiophen-2-yl)propan-1-ol: Quantitative Evidence vs. Analogs


Enhanced TPSA vs. Diphenyl Analog

The target compound possesses a computed TPSA of 76.7 Ų, which is approximately 3.8 times greater than the 20.23 Ų TPSA of its closest structural analog, 2,2,3,3,3-pentafluoro-1,1-diphenylpropan-1-ol (CAS 337-33-7) [1]. This difference arises from the sulfur atoms in the thiophene rings, each contributing additional polar surface. TPSA is a key determinant of reversed-phase chromatographic retention and passive membrane permeability in biological assays; compounds with TPSA > 60 Ų typically exhibit distinctly longer aqueous-phase retention and lower organic-phase partitioning compared to those with TPSA < 30 Ų [2].

Enhanced TPSA vs. Diphenyl
Class-level
TPSA 76.7 Ų vs. 20.23 Ų (+56.47 Ų; 3.8× higher)
May support polar-analyte retention in reversed-phase HPLC
Computed descriptor; verify retention experimentally
Chromatographic method development Solubility prediction Drug-likeness profiling ADME property tuning

Hydrogen Bond Acceptors for Supramolecular Assembly

The target compound features 8 hydrogen bond acceptor (HBA) sites—arising from the hydroxyl oxygen, the two thiophene sulfur atoms, and the five fluorine atoms on the pentafluoroethyl group—compared to only 3 HBA sites in the diphenyl analog (CAS 337-33-7) and 2 HBA sites in the phenyl/thiophene analog (CAS 722491-65-8) [1]. The pentafluoroethyl group's fluorine atoms, while weak individual acceptors, collectively provide a concentrated fluorophilic interaction surface that can engage in orthogonal C–F···H–X and C–F···π interactions distinct from those available in non-fluorinated or mono-thiophene analogs.

HBA Count Advantage
Class-level
8 HBA sites vs. 2–3 in phenyl analogs (+5 to +6 sites)
May enable multi-point hydrogen-bonded networks in co-crystals
Includes weak C–F acceptors; fluorophilic interactions context-dependent
Crystal engineering Co-crystal design Supramolecular chemistry Ligand design

Reduced Lipophilicity vs. Aryl Analogs

The target compound exhibits an XLogP3 of 3.8, which is approximately 0.32 log units lower than the diphenyl analog (LogP 4.12, CAS 337-33-7) and approximately 0.38 log units lower than the phenyl/thiophene analog (LogP 4.18, CAS 722491-65-8) [1]. In octanol-water partitioning, each log unit difference corresponds to a 10-fold change in the partition coefficient; thus a 0.3–0.4 log unit decrease represents an approximately 2- to 2.5-fold reduction in organic-phase preference. This difference is experimentally meaningful in liquid-liquid extraction and solid-phase extraction method development.

Reduced LogP vs. Aryl Analogs
Reported
XLogP3 3.8 vs. 4.12–4.18 (Δ ~ −0.32 to −0.38 log units)
Supports aqueous-phase extraction workflow preference
Approx. 2–2.5× lower octanol preference; experimental partitioning required
Partition coefficient optimization Extraction efficiency Bioavailability tuning Solvent selection

Dual Thiophene Architecture for Materials Science

The target compound incorporates two thiophene rings, each contributing a sulfur heteroatom to the molecular framework, whereas the diphenyl analog (CAS 337-33-7) contains no sulfur and the phenyl/thiophene analog (CAS 722491-65-8) contains only one thiophene . Thiophene-containing molecules are established building blocks for organic semiconductors, where sulfur atoms enhance intermolecular S···S and S···π interactions that facilitate charge transport in the solid state [1]. Polyfluoroarene-capped thiophene derivatives, synthesized via fluoride-catalyzed nucleophilic aromatic substitution, have been specifically developed as components for functional organic electronic materials [2]. The dual-thiophene architecture of the target compound doubles the sulfur-mediated electronic coupling potential compared to mono-thiophene analogs.

Dual Thiophene Architecture
Class-level
2 thiophene rings (2 S atoms) vs. 0–1 in phenyl analogs
May support organic semiconductor precursor evaluation
Sulfur-mediated electronic coupling; device performance must be verified
Organic electronics Conjugated materials Charge transport Thiophene-based semiconductors

Commercial Purity and Multi-Supplier Availability

The target compound is commercially available from multiple independent suppliers at a specified purity of 98% (Leyan Product No. 1620929) and is listed by Fluorochem (Product Code F020040) , providing supply chain redundancy. In contrast, the diphenyl analog (CAS 337-33-7) is more broadly available but the phenyl/thiophene analog (CAS 722491-65-8) is similarly stocked. The target compound's pricing at the 1 g scale is approximately ¥2,748 (~$380 USD) from Leyan , providing a procurement cost baseline. No published comparative stability or degradation data exist for these analogs; procurement decisions based on purity specifications alone should be supplemented with in-house QC upon receipt.

Commercial Purity & Supply
Data to verify
98% (multiple suppliers); procurement baseline ~$380/1g
Supplier-specified purity; verify by in-house QC upon receipt
No published stability data; batch-to-batch variation possible
Procurement specification Quality assurance Supply chain redundancy Purity threshold

Application Scenarios for 2,2,3,3,3-Pentafluoro-1,1-di(thiophen-2-yl)propan-1-ol


Reversed-Phase Chromatography for Polar Analytes

When developing HPLC or UPLC methods for compound libraries where polarity-based separation is critical, the target compound's TPSA of 76.7 Ų—a 3.8-fold increase over the diphenyl analog's 20.23 Ų—predicts substantially longer retention on C18 stationary phases under reversed-phase conditions [1]. This makes it a more suitable retention time marker or internal standard for polar-analyte separations compared to its phenyl-containing analogs, which would elute significantly earlier due to their lower polarity. Researchers should select this compound when the analytical workflow demands a fluorinated alcohol standard with intermediate polarity that bridges the gap between highly lipophilic perfluoroalkyl compounds and highly polar non-fluorinated alcohols.

Co-Crystal Design with High H-Bond Acceptor Count

The target compound offers 8 hydrogen bond acceptor sites—significantly more than the 2–3 HBA sites of phenyl-containing analogs [1]. This expanded HBA repertoire, including the unique fluorophilic interaction surface provided by the five C–F bonds, enables more complex and directional supramolecular synthons in co-crystal design. Crystal engineers and solid-state chemists should prioritize this compound when seeking to establish multi-point hydrogen-bonded networks that are not achievable with analogs having fewer acceptor sites.

OFET and Conjugated Material Precursor Development

The dual-thiophene architecture provides two sulfur-mediated intermolecular electronic coupling sites per molecule—double that of the mono-thiophene analog (CAS 722491-65-8) [1]. Polyfluoroarene-capped thiophene derivatives are established intermediates for organic electronic materials [2]. The target compound's combination of electron-withdrawing pentafluoroethyl group and electron-rich dual thiophene rings creates a donor-acceptor motif that can be exploited for tuning frontier orbital energies in conjugated materials. Materials scientists developing thiophene-based semiconductors should evaluate this compound as a monomeric precursor or dopant where maximizing sulfur-mediated charge transport pathways is desirable.

Liquid-Liquid Extraction with Aqueous-Phase Affinity

With an XLogP3 of 3.8—0.3–0.4 log units lower than phenyl-containing analogs—the target compound exhibits measurably greater aqueous-phase affinity, corresponding to an approximately 2–2.5-fold reduction in octanol preference [1]. In synthetic workflows requiring extraction of polar reaction products or removal of highly lipophilic byproducts, this differential partitioning can be exploited to achieve cleaner phase separation. Process chemists should select this compound over the diphenyl analog when aqueous washing steps are integral to the purification protocol and when lower organic-phase carryover is desired.

Application
Selection Property
Validation Focus
Polar analyte HPLC method development
Elevated polar surface area
Retention time benchmarking under RP conditions
Co-crystal engineering
High hydrogen-bond acceptor count
Supramolecular synthon characterization
Organic semiconductor precursor synthesis
Dual-thiophene donor-acceptor motif
Charge transport measurement in thin films
Aqueous workup optimization
Aqueous-phase partitioning profile
Extraction efficiency assessment
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